1-chloro-4-(sulfinylamino)benzene

N-sulfinylaniline kinetics formic acid reaction activation energy comparison

1-Chloro-4-(sulfinylamino)benzene (synonyms: 4-chloro-N-sulfinylaniline, N-sulfinyl-4-chlorobenzenamine) is a para-chlorinated N-sulfinylaniline derivative with the molecular formula C₆H₄ClNOS. This compound belongs to the class of heterocumulenes featuring the N=S=O functional group and is a solid at ambient temperature with a melting point of 36 °C and a boiling point of 102–106 °C at 12 Torr.

Molecular Formula C6H4ClNOS
Molecular Weight 173.62 g/mol
CAS No. 13165-68-9
Cat. No. B085061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-4-(sulfinylamino)benzene
CAS13165-68-9
Molecular FormulaC6H4ClNOS
Molecular Weight173.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=S=O)Cl
InChIInChI=1S/C6H4ClNOS/c7-5-1-3-6(4-2-5)8-10-9/h1-4H
InChIKeyGTKDDSPQJMLGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(sulfinylamino)benzene (CAS 13165-68-9): Procurement-Quality Data and Core Identity


1-Chloro-4-(sulfinylamino)benzene (synonyms: 4-chloro-N-sulfinylaniline, N-sulfinyl-4-chlorobenzenamine) is a para-chlorinated N-sulfinylaniline derivative with the molecular formula C₆H₄ClNOS [1]. This compound belongs to the class of heterocumulenes featuring the N=S=O functional group and is a solid at ambient temperature with a melting point of 36 °C and a boiling point of 102–106 °C at 12 Torr [2]. As a sulfinylamine, it serves as a valuable electrophilic sulfur-containing building block in organic synthesis, particularly as a dienophile in hetero-Diels–Alder cycloadditions and as a precursor to sulfinamides and related S(VI) derivatives [3][4].

Why 1-Chloro-4-(sulfinylamino)benzene Is Not Interchangeable with Other N-Sulfinylanilines


Aromatic N-sulfinylanilines (Ar–NSO) are not a uniform class of reagents; their electrophilic reactivity and reaction kinetics are exquisitely sensitive to the electronic nature of the para-substituent on the aryl ring [1]. Computational and experimental studies have established that electron-withdrawing substituents, such as chlorine, increase the reactivity of the N=S=O moiety toward nucleophiles and water by enhancing the electrophilicity of the sulfur atom and modulating the activation barriers of key bond-forming events [2][3]. Consequently, substituting the parent N-sulfinylaniline or the p-methyl analog with the p-chloro derivative in a synthetic sequence will alter reaction rates, activation energies, and potentially the selectivity of cycloaddition or hydrolysis pathways. Procurement decisions that treat N-sulfinylanilines as generic commodities risk introducing irreproducible kinetics, suboptimal yields, and unexpected byproduct profiles into critical synthetic workflows [4].

Quantitative Differentiation Evidence for 1-Chloro-4-(sulfinylamino)benzene Versus N-Sulfinylaniline Analogs


Reduced Activation Barrier in Formic Acid Reactions: 1-Chloro-4-(sulfinylamino)benzene vs. Unsubstituted and p-Methyl Analogs

In a comparative kinetic study of N-sulfinylanilines reacting with formic acid, 1-chloro-4-(sulfinylamino)benzene (p-Cl-Ar–NSO) exhibited a significantly lower activation energy (Eₐ = 10.1 kcal/mol) compared to the unsubstituted parent compound N-sulfinylaniline (Eₐ = 14.6 kcal/mol) and the electron-donating p-methyl analog (Eₐ = 15.1 kcal/mol) [1]. This 4.5–5.0 kcal/mol reduction in activation barrier translates to a markedly faster reaction rate under identical thermal conditions, consistent with the electron-withdrawing effect of the para-chloro substituent enhancing the electrophilicity of the N=S=O sulfur center [2].

N-sulfinylaniline kinetics formic acid reaction activation energy comparison substituent effect

Enhanced Hydrolytic Reactivity Tuned by Electron-Withdrawing Substituent Effect: Computational Evidence for p-Chloro vs. p-H and p-CH₃ N-Sulfinylanilines

Computational analysis using B3LYP/6-31+G(2d,2p) revealed that the hydrolytic reactivity of N-sulfinylamines toward water increases with the electron-withdrawing ability of the aryl substituent [1]. The charges on the sulfur atom (N=S=O) correlate well with the activation enthalpy for hydrolysis, with electron-withdrawing groups such as p-Cl lowering the reaction barrier compared to hydrogen or electron-donating substituents [2]. While N-sulfinylamines react across both N=S and S=O bonds (unlike isocyanates which hydrolyze predominantly through the N=C bond), the substituent effect on N-sulfinylamine hydrolysis is notable across a broad range of substituents, whereas isocyanates show significant substituent effects only with strongly electron-withdrawing groups like CF₃ [3].

N-sulfinylamine hydrolysis computational chemistry substituent effect moisture sensitivity

N=S=O Group Hammett Substituent Constant Establishes Predictive Electronic Framework for Reactivity Tuning

A Hammett substituent constant of σ = +0.44 has been experimentally determined for the N=S=O group using NMR methods [1]. This positive σ value confirms the electron-withdrawing nature of the sulfinylamino moiety and provides a quantitative framework for predicting how additional ring substituents will modulate overall reactivity. Electron-donating groups complement the electron-withdrawing NSO group in p-disubstituted benzenes, while electron-withdrawing groups (such as the p-chloro substituent in the target compound) reinforce the electron deficiency at the sulfur center [2]. Computational studies further confirmed that electron densities at sulfur correlate proportionally with Hammett σ-values of the substituents and with log k values for alcoholysis reactions [3].

Hammett constant NSO group electronics linear free-energy relationship reactivity prediction

Optimal Application Scenarios for 1-Chloro-4-(sulfinylamino)benzene Based on Quantified Performance Data


Accelerated Hetero-Diels–Alder Cycloadditions for 1,2-Thiazine 1-Oxide Synthesis

1-Chloro-4-(sulfinylamino)benzene serves as a reactive dienophile in hetero-Diels–Alder reactions with conjugated dienes to afford 3,6-dihydro-1,2-thiazine 1-oxides [1]. The reduced activation energy demonstrated for this p-chloro derivative (Eₐ = 10.1 kcal/mol for formic acid reactions, representing a 31% reduction compared to the unsubstituted analog) supports its use in cycloaddition processes where faster kinetics or lower reaction temperatures are advantageous for preserving sensitive diene partners or improving throughput [2]. The electron-withdrawing chloro substituent enhances the electrophilicity of the N=S=O sulfur center, potentially improving dienophile reactivity in cycloaddition manifolds [3].

Synthesis of Sulfinamides and High-Valent S(VI) Compounds via Organophotoredox C–S Coupling

N-Sulfinylanilines including the p-chloro derivative have been demonstrated as effective electrophilic partners in organophotoredox-catalyzed sp³ C–S coupling with alkyltrifluoroborates to generate alkylsulfinamides in high efficiency [1]. This mild catalytic protocol offers exceptional functional group compatibility (tolerating ketones, esters, amides, nitriles, and halides) that is not achievable with traditional organometallic reagents such as organolithium or Grignard species [2]. The resulting sulfinamides can be conveniently elaborated to sulfonamides, sulfonimidamides, and sulfonimidates—important motifs in medicinal chemistry and agrochemical development [3].

Kinetic Studies Requiring Controlled Electrophilic Sulfur Reactivity

The well-characterized Hammett substituent constant of the NSO group (σ = +0.44) combined with the known σₚ value of chlorine (+0.23) provides a quantitative framework for predicting the reactivity of 1-chloro-4-(sulfinylamino)benzene in nucleophilic addition and cycloaddition processes [1]. This compound is therefore ideally suited for mechanistic investigations, linear free-energy relationship studies, and the rational design of reaction cascades where precise control over sulfur electrophilicity is required [2]. Its established activation parameters (Eₐ = 10.1 kcal/mol with formic acid) offer a benchmark for comparative kinetic studies across different N-sulfinylaniline derivatives [3].

Preparation of α-Hydroxy Anilides via Amidation Chemistry

N-Sulfinylanilines react with α-hydroxy acids to yield α-hydroxy anilides in quantitative yields under mild conditions, with the amidation process involving intermolecular catalysis by the carboxyl group and intramolecular catalysis by the hydroxyl group [1]. The enhanced electrophilicity of the p-chloro-substituted derivative (demonstrated through reduced activation barriers and computational charge analysis) suggests it may offer superior reactivity in this amidation manifold compared to electron-neutral or electron-rich N-sulfinylaniline analogs [2]. This application is particularly relevant for the synthesis of functionalized anilide building blocks in medicinal chemistry programs [3].

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